N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis of complex heterocycles involving sulfonamide derivatives. For instance, Aleksandrov et al. (2020) explored the condensation and subsequent reactions leading to the creation of thiophene and quinoline derivatives with potential for electrophilic substitution reactions, highlighting the chemical versatility of such compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities
Sulfonamide-based compounds are known for their broad pharmacological properties. Ghomashi et al. (2022) reviewed the biological activities of two-component sulfonamide hybrids, demonstrating their significance in pharmacology due to their antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer Potential
Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use against COVID-19, highlighting the versatile potential of sulfonamides in treating various diseases. Their study revealed that these compounds possess excellent antimalarial activity and explored their ADMET properties, indicating the broader applicability of sulfonamide derivatives in medicinal chemistry (Fahim & Ismael, 2021).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) synthesized and characterized new quinoline derivatives, examining their fluorescence properties for potential applications in sensing and molecular imaging. Their research contributes to the understanding of the photophysical properties of sulfonamide-containing compounds (Le et al., 2020).
Antimicrobial Activity
El-Gaby et al. (2006) focused on the synthesis of novel heterocyclic compounds based on quinoline derivatives, evaluating their antimicrobial activity. Their findings underscore the potential of sulfonamide compounds in developing new antimicrobials (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Mechanism of Action
Target of Action
Similar compounds have shown activity against the ribosomal s6 kinase p70s6kβ (s6k2) .
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that this compound could influence protein synthesis pathways, as s6k2 is involved in the regulation of protein synthesis .
Result of Action
If the compound does indeed inhibit s6k2, it could potentially disrupt protein synthesis, leading to a variety of downstream effects depending on the specific cell type and physiological context .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,18-5-1-3-15-4-2-7-21-19(15)18)22-11-14-9-17(12-20-10-14)16-6-8-25-13-16/h1-10,12-13,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLABXWOZSFWKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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